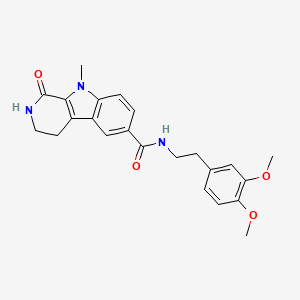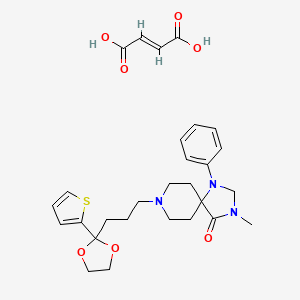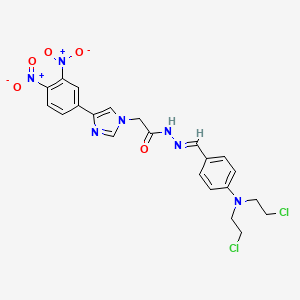
1H-Imidazole-1-acetic acid, 4-(3,4-dinitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-1-acetic acid, 4-(3,4-dinitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1H-Imidazole-1-acetic acid, 4-(3,4-dinitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves several steps. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of the acetic acid group. The 3,4-dinitrophenyl group is then added, and the final step involves the attachment of the ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
1H-Imidazole-1-acetic acid, 4-(3,4-dinitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1H-Imidazole-1-acetic acid, 4-(3,4-dinitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-acetic acid, 4-(3,4-dinitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1H-Imidazole-1-acetic acid, 4-(3,4-dinitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide can be compared with other similar compounds, such as:
1H-Imidazole-1-acetic acid derivatives: These compounds share the imidazole ring and acetic acid group but differ in their substituents.
Dinitrophenyl derivatives: Compounds with the dinitrophenyl group but different functional groups attached.
Hydrazide derivatives: Compounds containing the hydrazide moiety with various other functional groups. The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
93637-65-1 |
|---|---|
Molecular Formula |
C22H21Cl2N7O5 |
Molecular Weight |
534.3 g/mol |
IUPAC Name |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-[4-(3,4-dinitrophenyl)imidazol-1-yl]acetamide |
InChI |
InChI=1S/C22H21Cl2N7O5/c23-7-9-29(10-8-24)18-4-1-16(2-5-18)12-26-27-22(32)14-28-13-19(25-15-28)17-3-6-20(30(33)34)21(11-17)31(35)36/h1-6,11-13,15H,7-10,14H2,(H,27,32)/b26-12+ |
InChI Key |
ZUTNGXDQRWHKQN-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CN2C=C(N=C2)C3=CC(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N(CCCl)CCCl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CN2C=C(N=C2)C3=CC(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


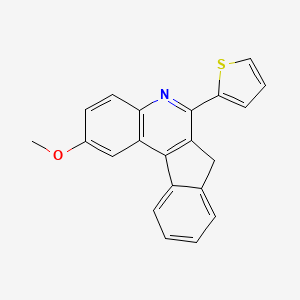
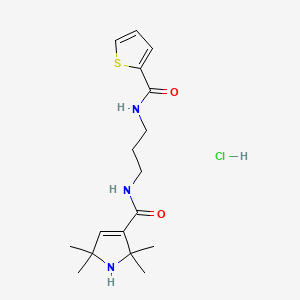
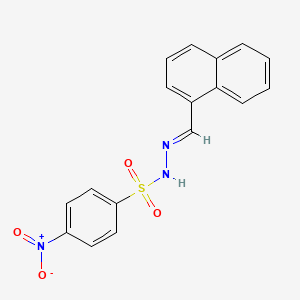
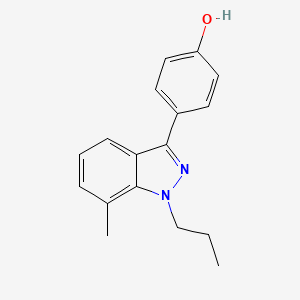
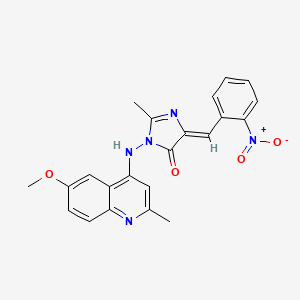

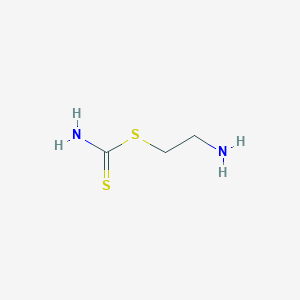
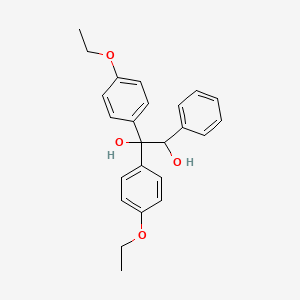
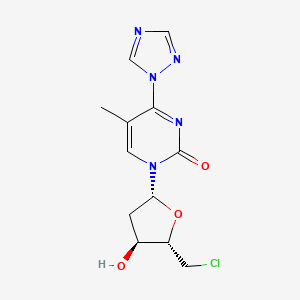
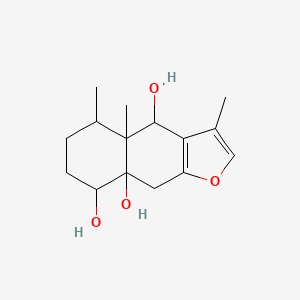
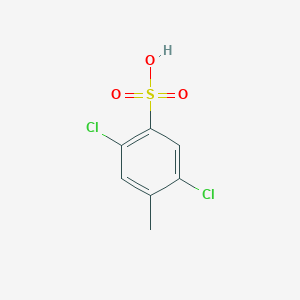
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12710100.png)
